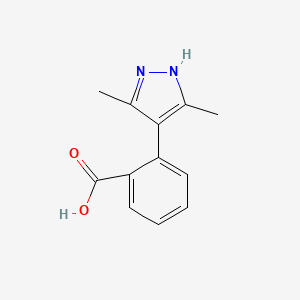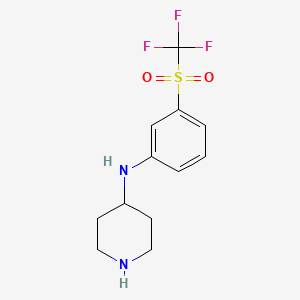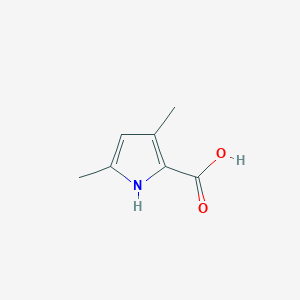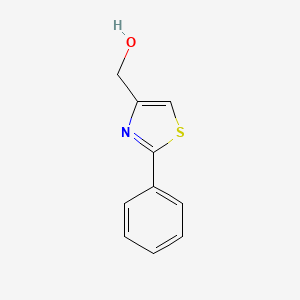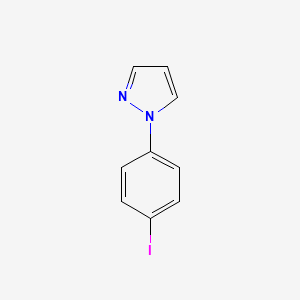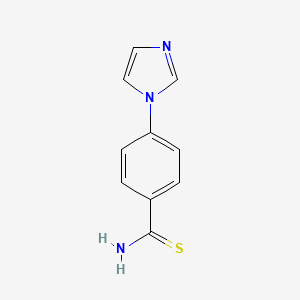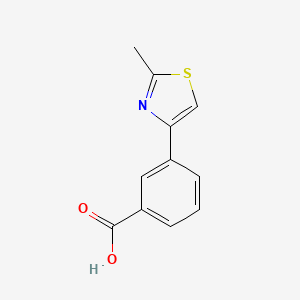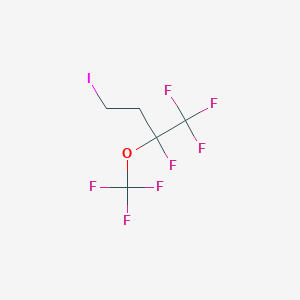
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is a fluorinated organic compound with the molecular formula C5H4F7IO. It is characterized by the presence of both iodine and fluorine atoms, which contribute to its unique chemical properties. This compound is typically a colorless to light yellow liquid and is used in various chemical applications due to its reactivity and stability .
Métodos De Preparación
The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane involves several steps, typically starting with the appropriate fluorinated precursors. One common method involves the reaction of a fluorinated alkene with iodine in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure safety. The purity of the final product is usually confirmed using gas chromatography (GC) and other analytical techniques .
Análisis De Reacciones Químicas
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions with aryl or alkyl boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway chosen .
Aplicaciones Científicas De Investigación
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: The compound’s unique properties make it useful in the development of imaging agents and diagnostic tools.
Mecanismo De Acción
The mechanism by which 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane exerts its effects is primarily through its reactivity with other chemical species. The presence of fluorine atoms enhances its stability and reactivity, allowing it to participate in various chemical transformations. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane can be compared with other fluorinated compounds such as:
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1,1,1-Trifluoro-2-iodoethane: A simpler compound with fewer fluorine atoms and a shorter carbon chain.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provide distinct reactivity and stability compared to other fluorinated compounds .
Propiedades
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F7IO/c6-3(1-2-13,4(7,8)9)14-5(10,11)12/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXWCMICEMCXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)(OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F7IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380249 |
Source


|
| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200501-96-8 |
Source


|
| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
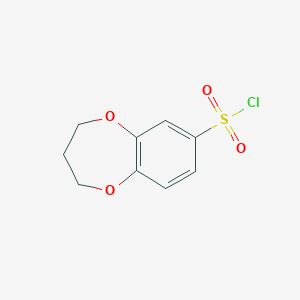
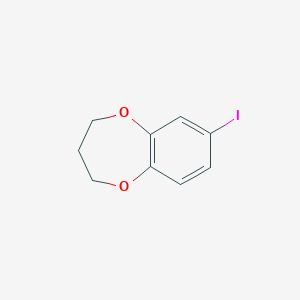
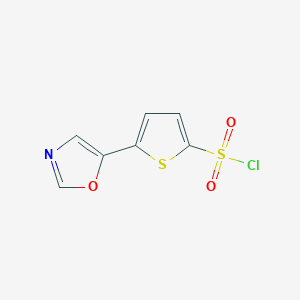
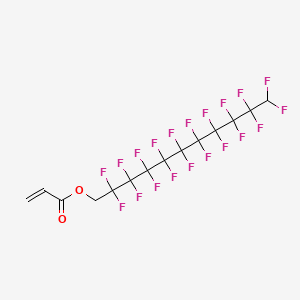
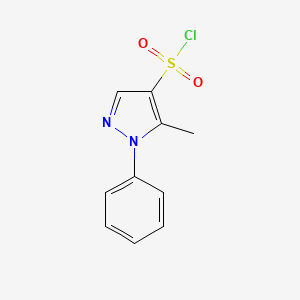
![2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid](/img/structure/B1305943.png)
